molecular formula C8H8N2O2 B578972 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol CAS No. 19385-59-2

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Cat. No.: B578972
CAS No.: 19385-59-2
M. Wt: 164.164
InChI Key: SJJBSANQVKJKTM-UHFFFAOYSA-N
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Description

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of isoxazoles This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring The presence of methyl groups at positions 3 and 6, along with a hydroxyl group at position 4, contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine. This reaction results in the formation of a yellow-colored solution of salt, which upon neutralization with aqueous hydrochloric acid, precipitates the desired product . The reaction conditions include:

    Temperature: 100°C

    Solvent: Mixture of chloroform and N,N-dimethylformamide

    Catalyst: Triethylamine

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the isoxazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.

Major Products Formed

Scientific Research Applications

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at position 4. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLAZKRKFPZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)ON=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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